(2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with an oxopropylamino group. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with an appropriate amine and aldehyde. One common method is the condensation of 2-formylphenylboronic acid with 2-aminopropan-1-one under mild conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxopropylamino group can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. In the case of enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of the enzyme, thereby inhibiting its activity. This interaction is facilitated by the Lewis acidity of the boron atom, which allows it to coordinate with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the oxopropylamino group but shares the boronic acid functional group.
4-Formylphenylboronic Acid: Contains a formyl group instead of the oxopropylamino group.
2-Aminophenylboronic Acid: Contains an amino group directly attached to the phenyl ring
Uniqueness
(2-(((2-Oxopropyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the oxopropylamino group and the boronic acid functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
CAS No. |
89291-24-7 |
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Molecular Formula |
C10H14BNO3 |
Molecular Weight |
207.04 g/mol |
IUPAC Name |
[2-[(2-oxopropylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(14)15/h2-5,12,14-15H,6-7H2,1H3 |
InChI Key |
UAZVHRBJJZXKGF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNCC(=O)C)(O)O |
Origin of Product |
United States |
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